molecular formula C8H11NO B077556 1-(2-Aminophenyl)ethanol CAS No. 10517-50-7

1-(2-Aminophenyl)ethanol

Cat. No. B077556
CAS RN: 10517-50-7
M. Wt: 137.18 g/mol
InChI Key: WBIYLDMSLIXZJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Aminophenyl)ethanol and related compounds has been explored through various methodologies. For instance, Zhang Wei-xing et al. (2013) developed a new synthesis process for 2-(4-aminophenyl) ethanol, achieving a high yield and purity, demonstrating the potential for industrial application (Zhang Wei-xing, 2013). Similarly, J. L. Schwarz et al. (2020) reported the synthesis of protected 1,2-amino alcohols using a Cr/photoredox dual catalytic system, indicating a broadened scope for the synthesis of 1,2-amino alcohols (Schwarz, 2020).

Molecular Structure Analysis

The molecular structure of 1-(2-Aminophenyl)ethanol derivatives has been elucidated through X-ray crystallography and other analytical techniques. M. Percino et al. (2008) and (2015) have provided insights into the structure of 1-phenyl-2-(α-pyridyl)ethanol derivatives, revealing the formation of intermolecular hydrogen bonds that contribute to the stability of these compounds (Percino, 2008), (Percino, 2015).

Chemical Reactions and Properties

The versatility of 1-(2-Aminophenyl)ethanol in chemical reactions is notable, with its ability to undergo esterification, nitrification, hydrolysis, and reduction, as demonstrated by Zhang Wei-xing et al. (Zhang Wei-xing, 2013). Moreover, the compound's engagement in the Knoevenagel condensation reaction and its role in the synthesis of beta-adrenergic blocking agents highlight its chemical reactivity and applicability in medicinal chemistry (M. Large & L. H. Smith, 1980).

Physical Properties Analysis

The physical properties of 1-(2-Aminophenyl)ethanol, such as melting point and solubility, are crucial for its application in synthesis processes. These properties are often determined through analytical methods, including melting point determination and GC-MS analysis, as applied in the studies by Zhang Wei-xing et al. for the characterization of 2-(4-aminophenyl) ethanol (Zhang Wei-xing, 2013).

Chemical Properties Analysis

The chemical properties of 1-(2-Aminophenyl)ethanol, such as reactivity towards various reagents and its behavior in chemical transformations, are foundational to its utility in synthetic chemistry. The work by J. L. Schwarz et al. showcases the compound's participation in novel reactions facilitated by dual catalytic systems, expanding the possibilities for its application in organic synthesis (Schwarz, 2020).

Scientific Research Applications

  • Synthesis Processes and Applications in Drug Development :

    • Zhang Wei-xing (2013) explored a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, achieving a high yield and purity. This study highlights the industrial application value of this process (Zhang Wei-xing, 2013).
    • Schul’tsev and Panarin (2010) investigated the thermal acid-catalyzed liquid-phase dehydration of 1-(4-aminophenyl)ethanol, finding that different catalysts lead to varied products, including 1-amino-4-ethylbenzene and 4-aminostyrene, valuable in chemical synthesis (Schul’tsev & Panarin, 2010).
  • Pharmacological Research :

    • A study by Lands, Ludueña, and Buzzo (1967) on structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol revealed insights into β-receptor types, useful in drug development for heart, adipose tissue, and bronchioles (Lands, Ludueña & Buzzo, 1967).
    • Large and Smith (1980) synthesized derivatives of 1-phenyl-2-[[(substituted amido)alkyl]amino]ethanols, showing their potency and beta 1-cardioselectivity, contributing to the understanding of beta-adrenergic blocking agents (Large & Smith, 1980).
  • Chemical Transformations and Synthesis of Derivatives :

    • Cohen and Sisti (1964) demonstrated that derivatives of 1-(2-aminophenyl)-1-(substituted aryl)ethanols undergo molecular rearrangement and intramolecular diazo coupling, indicating potential in synthetic organic chemistry (Cohen & Sisti, 1964).
    • The work by Kametani et al. (1970) on the synthesis of Norphenylephrine derivatives and their application to isoquinoline syntheses showcases the versatility of such compounds in heterocyclic compound synthesis (Kametani et al., 1970).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

Future Directions

Quinoxalines, a class of N-heterocyclic compounds to which “1-(2-Aminophenyl)ethanol” belongs, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

1-(2-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIYLDMSLIXZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909373
Record name 1-(2-Aminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)ethanol

CAS RN

941706-81-6, 10517-50-7
Record name (-)-2-Amino-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941706-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10517-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-alpha-methylbenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Aminophenyl)ethan-1-ol
Source EPA DSSTox
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Record name 2-amino-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium borohydride (1.12 g, 29.6 mmol) was stirred under nitrogen in THF (40 mL) in an ice bath. Acetic acid (3.38 mL, 3.55 g, 59.2 mmol) was added dropwise. The mixture was stirred until hydrogen evolution had ceased, then neat 2-aminoacetophenone (2.0 g, 14.8 mmol) was added dropwise. The mixture was stirred at ambient temperature for 5 days, then treated with water (40 mL) and neutralized with saturated aqueous sodium bicarbonate. The mixture was extracted with ether, and the combined ether layers were dried over sodium sulfate, filtered, and evaporated to dryness in vacuo to give methyl-2-aminophenyl carbinol.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.38 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
2 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Sodium borohydride (40 g, 1.0 mol) was added portion wise to a stirred solution of o-aminoacetophenone (80 g) in methanol (800 ml) at 0°, allowing the effervescence to subside between each addition. Cooling was removed and the mixture allowed to warm to reflux temperature to complete the reaction. When cool, the solvent was evaporated and the residue partioned between dichloromethane-water. The organic solution was washed successively with water and brine, dried (anhyd. MgSO4), filtered and evaporated to a light yellow oil which crystallized from petroleum spirit (40°-60°) to give white crystals (52 g, 64%), m.p. 50°-52°.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods III

Procedure details

That is, 1-acetyl-aminobenzene (300 mg, 2.2 mmol) was dissolved in methanol, sodium borohydride (418 mg, 11 mmol) was added, the temperature was raised from under ice-cooling to room temperature, and the mixture was stirred for 1 hr. Then, water was added to the reaction mixture, and unreacted sodium borohydride was decomposed. Then, the solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel chromatography (eluent; chloroform:methanol (30:1)) to give 1-(aminophenyl)ethanol (yield; 242 mg, 80%). According to the final step in Example 2 (step for condensing Y222 and Y491), compound Y491 (the aforementioned) (196 mg, 4.3 mmol) and 1-(aminophenyl)ethanol (147 mg, 10.8 mmol) were condensed to give the title compound (yield; 157 mg, 66%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminophenyl)ethanol
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1-(2-Aminophenyl)ethanol
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1-(2-Aminophenyl)ethanol

Citations

For This Compound
33
Citations
B Pan, B Liu, E Yue, Q Liu, X Yang, Z Wang… - ACS …, 2016 - ACS Publications
The ruthenium complex (8-(2-diphenylphosphinoethyl)aminotrihydroquinolinyl)(carbonyl)(hydrido)ruthenium chloride exhibited extremely high efficiency toward the coupling cyclization …
Number of citations: 110 pubs.acs.org
ER Møller, KA Jørgensen - The Journal of Organic Chemistry, 1996 - ACS Publications
The development of a new molybdenum-catalyzed procedure for the formation of oxazines hetero-Diels−Alder adducts from primary aromatic amines, hydrogen peroxide, and …
Number of citations: 27 pubs.acs.org
Y Liu, C Wang, Y Tong, Y Ling, C Zhou… - Advanced Synthesis & …, 2021 - Wiley Online Library
3‐Acylquinolines possess widespread applications in functional chemicals. However, the convenient and selective synthesis of such important substructures has to date remained a …
Number of citations: 7 onlinelibrary.wiley.com
RK Saunthwal, M Patel, AK Verma - The Journal of Organic …, 2016 - ACS Publications
A highly efficient metal and protection-free approach for the regioselective synthesis of C-3-functionalized quinolines from azadienes (in situ generated from 2-aminobenzyl alcohol) and …
Number of citations: 58 pubs.acs.org
S Mannam, G Sekar - Tetrahedron: Asymmetry, 2009 - Elsevier
An enantiopure galactose oxidase (GO) enzyme model has been synthesized from readily available (R)-BINAM and Cu(OTf) 2 , and the enantiopure GO model has been effectively …
Number of citations: 34 www.sciencedirect.com
M Decker, F Krauth, J Lehmann - Bioorganic & medicinal chemistry, 2006 - Elsevier
Tetracyclic nitrogen bridgehead compounds, dibenzodiazecines and tricyclic quinazolinimines, in which the size of the alicyclic ring system and the length of the alkyl chain between the …
Number of citations: 105 www.sciencedirect.com
S Zhang, Z Wang, Q Cao, E Yue, Q Liu, Y Ma… - Dalton …, 2020 - pubs.rsc.org
A well-defined PNN-Ru catalyst was revisited to self-condense 2-aminobenzyl alcohol in forming a series of novel aza-crown compounds [aza-12-crown-3 (1), aza-16-crown-4 (2) and …
Number of citations: 3 pubs.rsc.org
J Fan, C Wan, G Sun, Z Wang - The Journal of Organic Chemistry, 2008 - ACS Publications
Reactions of 2-amino-aryl alcohols with β-ketoesters catalyzed by a catalytic amout of FeCl 3 via tandem benzylation−cyclization produce the corresponding 3-quinolinecarboxylic …
Number of citations: 76 pubs.acs.org
D Li, J Zhang, C Cai - Catalysis Communications, 2018 - Elsevier
Cellulose-supported palladium nanoparticles (NPs) were prepared by straightforward deposition of metal NPs on modified cellulose. The catalyst exhibited excellent catalytic activity …
Number of citations: 22 www.sciencedirect.com
MRG da Costa, MJM Curto, SG Davies, FC Teixeira… - Tetrahedron, 2018 - Elsevier
(Aryl aldehyde)- and (aryl ketone)-chromium tricarbonyl complexes ortho-substituted with the chiral auxiliary O-methyl-N-(α-methylbenzyl)hydroxylamine undergo diastereoselective …
Number of citations: 7 www.sciencedirect.com

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